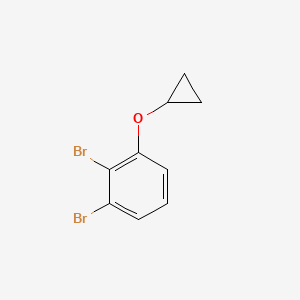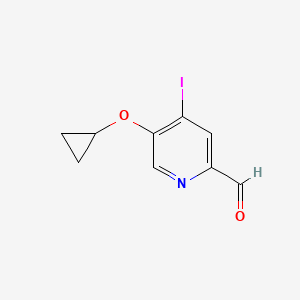
7-(2-Fluorophenyl)-1,4-thiazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Fluorophenyl)-1,4-thiazepane is a heterocyclic compound that features a seven-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Fluorophenyl)-1,4-thiazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-fluorobenzylamine with a thiol-containing compound under basic conditions to form the thiazepane ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
7-(2-Fluorophenyl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
7-(2-Fluorophenyl)-1,4-thiazepane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with unique properties.
作用機序
The mechanism of action of 7-(2-Fluorophenyl)-1,4-thiazepane involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The sulfur and nitrogen atoms in the thiazepane ring can participate in hydrogen bonding and other interactions, contributing to its overall activity.
類似化合物との比較
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorophenyl group.
Indole Derivatives: Compounds containing an indole nucleus with various biological activities.
Fentanyl Analogues: Compounds with structural similarities to fentanyl, used for their potent analgesic properties.
Uniqueness
7-(2-Fluorophenyl)-1,4-thiazepane is unique due to its seven-membered thiazepane ring, which imparts distinct chemical and biological properties. The presence of both sulfur and nitrogen atoms in the ring, along with the fluorophenyl group, makes it a versatile compound for various applications.
特性
分子式 |
C11H14FNS |
|---|---|
分子量 |
211.30 g/mol |
IUPAC名 |
7-(2-fluorophenyl)-1,4-thiazepane |
InChI |
InChI=1S/C11H14FNS/c12-10-4-2-1-3-9(10)11-5-6-13-7-8-14-11/h1-4,11,13H,5-8H2 |
InChIキー |
HIMXEVGMOSZOIH-UHFFFAOYSA-N |
正規SMILES |
C1CNCCSC1C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-[1-[1-[(2R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;hydrogen sulfate](/img/structure/B14803370.png)
![(4S,4'S,5S,5'S)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazole]](/img/structure/B14803376.png)


![N'-[(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoyl]-2,2-dimethylpropanehydrazide](/img/structure/B14803400.png)
![2,2-diphenyl-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14803406.png)
![2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;dihydrate](/img/structure/B14803421.png)
![N-{4-[(2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}pentanamide](/img/structure/B14803424.png)


![1-(4-Chlorophenyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea](/img/structure/B14803439.png)


